2',4'-Dichlorobutyrophenone
Overview
Description
2’,4’-Dichlorobutyrophenone is an organic compound with the molecular formula C10H10Cl2O. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various pharmaceuticals and pesticides . The compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a butyrophenone moiety, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,4’-Dichlorobutyrophenone can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichlorobenzoyl chloride with n-propyl magnesium chloride in the presence of copper(I) iodide as a catalyst . The reaction is typically carried out in dry tetrahydrofuran (THF) at low temperatures (-20°C) under an inert atmosphere (argon). The reaction mixture is then quenched with water, and the product is extracted using toluene .
Industrial Production Methods
In industrial settings, the production of 2’,4’-Dichlorobutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product . The industrial production process also incorporates steps for the efficient recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichlorobutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dichlorobenzoic acid or 2,4-dichlorobenzophenone.
Reduction: Formation of 2,4-dichlorobutyrophenol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’,4’-Dichlorobutyrophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,4’-Dichlorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or modulation of their activity . The compound’s structure allows it to fit into the active sites of enzymes, thereby blocking substrate binding and inhibiting enzymatic activity. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzophenone
- 2,4-Dichlorobenzoyl chloride
- 2,4-Dichlorobutyrophenol
- 2,4-Dichlorobenzoic acid
Uniqueness
2’,4’-Dichlorobutyrophenone is unique due to its specific substitution pattern on the phenyl ring and the presence of the butyrophenone moiety. This combination of structural features imparts distinct chemical reactivity and biological activity compared to other similar compounds . For instance, the presence of the butyrophenone group makes it a valuable intermediate in the synthesis of pharmaceuticals, whereas other similar compounds may not have the same utility .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCJYMLJTUZGDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10524848 | |
Record name | 1-(2,4-Dichlorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10524848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66353-47-7 | |
Record name | 1-(2,4-Dichlorophenyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66353-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichlorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10524848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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